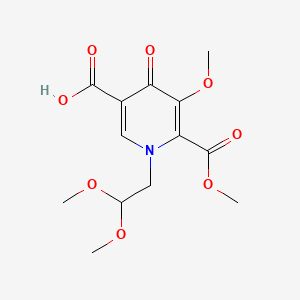![molecular formula C₁₆H₁₈N₆O B560606 2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One CAS No. 1013098-90-2](/img/structure/B560606.png)
2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One
Vue d'ensemble
Description
The compound “2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One” is a chemical compound with potential applications in organic synthesis . It is also mentioned as an important intermediate in the preparation of Janus kinase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, a JAK1 selective inhibitor was synthesized based on a core scaffold similar to the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrido[2,3-d]pyrimidin-7(8h)-one core with various substituents. The compound includes a cyclopentyl group, a methyl group, and a 1H-pyrazol-4-yl group .Applications De Recherche Scientifique
Antimicrobial Activity : Some derivatives have been synthesized and shown to exhibit pronounced antimicrobial properties, especially when linked with specific moieties like the 3,5-dimethyl-1H-pyrazol-1-yl group (Sirakanyan et al., 2021).
Insecticidal and Antibacterial Potential : Derivatives of this compound have been prepared and evaluated for their insecticidal activity against Pseudococcidae insects and for antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Impurities in Pharmaceutical Products : The compound has been linked to impurities in palbociclib, a drug used for breast cancer treatment. A study developed a method for the separation and determination of potential impurities in palbociclib (Ma et al., 2016).
Antifungal and Antibacterial Pharmacophore Sites : Derivatives of this compound have been synthesized and identified with antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Histone Lysine Demethylase Inhibitors : Derivatives have been found to be potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM), suggesting potential applications in epigenetics (Bavetsias et al., 2016).
Anti-Tubercular Evaluation : Compounds based on this structure have been synthesized and evaluated for activity against mycobacterium tuberculosis, indicating potential in treating tuberculosis (Vavaiya et al., 2022).
Anticancer Agents : Several studies have focused on synthesizing derivatives as potential anticancer agents, showing promising results against various cancer cell lines (Hafez et al., 2016; Elzahabi et al., 2018).
Antiviral Activity : Some derivatives have shown in vitro antiviral activity against herpes simplex virus type-1, suggesting potential uses in antiviral therapies (Tantawy et al., 2012).
Orientations Futures
The future directions for this compound could involve further exploration of its potential as an intermediate in the synthesis of Janus kinase inhibitors . Additionally, more research could be conducted to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.
Propriétés
IUPAC Name |
2-amino-8-cyclopentyl-4-methyl-6-(1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMCPMGGFUNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


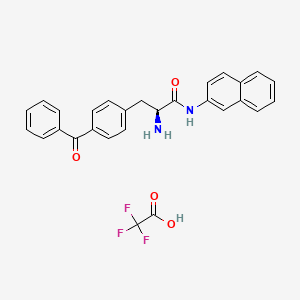
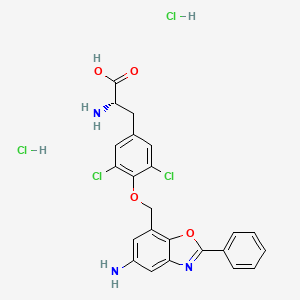

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)
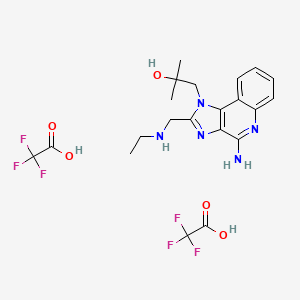
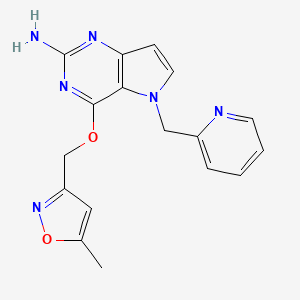
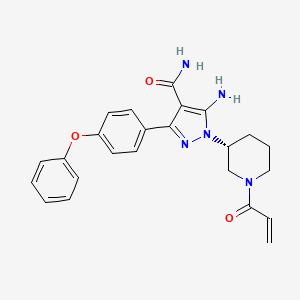
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
